molecular formula C13H11F2NO2S B5423932 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide

3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B5423932
M. Wt: 283.30 g/mol
InChI Key: XIQFZXLLQJBULO-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3-methylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C13H11F2NO2S. It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a sulfonamide group, and a 3-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Difluoro-N-(3-methylphenyl)benzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its sulfonamide group is known to exhibit biological activity, making it a candidate for the design of enzyme inhibitors and other therapeutic agents .

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions. This interaction can inhibit the activity of the target enzyme or receptor, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The unique combination of fluorine atoms and the 3-methylphenyl group in 3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-difluoro-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQFZXLLQJBULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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